

# Clarification on the Therapeutic Application of MS1819

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MS181     |           |
| Cat. No.:            | B15542699 | Get Quote |

An initial review of scientific and clinical literature reveals that **MS181**9 is not under investigation as a treatment for cancer. Instead, **MS181**9 is a recombinant lipase enzyme developed for the treatment of exocrine pancreatic insufficiency (EPI), a condition where the pancreas does not produce enough enzymes to digest food, particularly fats. EPI is a common complication in patients with cystic fibrosis and chronic pancreatitis.

Developed by AzurRx BioPharma, **MS181**9 is designed to be an oral biologic capsule that helps break down fat molecules in the digestive tract of individuals with EPI, thereby improving nutrient absorption.[1][2] The therapy has been evaluated in Phase 2 clinical trials, both as a monotherapy and in combination with standard porcine-derived pancreatic enzyme replacement therapy (PERT).[1][3][4] The primary goal of these trials was to assess the safety, tolerability, and efficacy of **MS181**9 in improving the coefficient of fat absorption (CFA).[1][4]

Given that **MS1819**'s mechanism of action is focused on replacing a digestive enzyme and not on pathways related to cancer cell proliferation, survival, or metastasis, there is no available data on its efficacy in cancer models. Consequently, a comparison guide with other cancer therapies, along with supporting experimental data and signaling pathway diagrams in the context of oncology, cannot be generated.

For researchers, scientists, and drug development professionals interested in oncology, we can provide comprehensive comparison guides on a wide range of cancer therapeutics. Please specify a particular cancer type, drug, or pathway of interest, and we can generate a detailed report, including:



- Comparative efficacy data from preclinical and clinical studies.
- Detailed experimental protocols for key assays.
- In-depth analysis of signaling pathways and mechanisms of action.
- Visualizations such as tables and Graphviz diagrams to clearly present complex data and relationships.

We are equipped to provide detailed guides on topics such as:

- The efficacy of PARP inhibitors in BRCA-mutated cancers.
- A comparison of different immune checkpoint inhibitors in melanoma.
- The role of tyrosine kinase inhibitors in non-small cell lung cancer.

Please refine your topic of interest within the field of oncology to receive a relevant and detailed comparison guide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A new option for EPI | Drug Discovery News [drugdiscoverynews.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. AzurRx BioPharma Announces First Patients Dosed in Turkey for Phase 2 Combination Therapy Trial of MS1819 in Cystic Fibrosis Patients with Severe Exocrine Pancreatic Insufficiency - BioSpace [biospace.com]
- 4. AzurRx BioPharma Announces Positive Topline Data For Phase 2 MS1819 Combination Therapy Trial in Cystic Fibrosis Patients with Severe Exocrine Pancreatic Insufficiency (EPI)
  BioSpace [biospace.com]



 To cite this document: BenchChem. [Clarification on the Therapeutic Application of MS1819]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542699#efficacy-of-ms181-in-different-cancer-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com